Desfluoro Fosaprepitant

Pharmaceutical impurity profiling NK1 receptor antagonist Process-related substance

Desfluoro Fosaprepitant (CAS 2578084-26-9) is a structurally characterized process-related impurity and reference standard of Fosaprepitant Dimeglumine, the intravenous phosphorylated prodrug of the NK1 receptor antagonist Aprepitant. The compound belongs to the morpholine-triazolone phosphonic acid class and is defined by a critical structural deviation from the parent: the absence of the 4-fluorine atom on the phenyl ring, yielding a molecular formula of C23H23F6N4O6P (MW 596.42 g/mol) versus Fosaprepitant's C23H22F7N4O6P (MW 614.42 g/mol as dimeglumine salt).

Molecular Formula C23H23F6N4O6P
Molecular Weight 596.4 g/mol
CAS No. 2578084-26-9
Cat. No. B13844474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro Fosaprepitant
CAS2578084-26-9
Molecular FormulaC23H23F6N4O6P
Molecular Weight596.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4
InChIInChI=1S/C23H23F6N4O6P/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37)/t13-,19+,20-/m1/s1
InChIKeyFOBJZJOQMDSQDA-CAYVGHNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desfluoro Fosaprepitant (CAS 2578084-26-9): Structural Identity, NK1 Receptor Antagonist Prodrug Class, and Primary Analytical Role


Desfluoro Fosaprepitant (CAS 2578084-26-9) is a structurally characterized process-related impurity and reference standard of Fosaprepitant Dimeglumine, the intravenous phosphorylated prodrug of the NK1 receptor antagonist Aprepitant . The compound belongs to the morpholine-triazolone phosphonic acid class and is defined by a critical structural deviation from the parent: the absence of the 4-fluorine atom on the phenyl ring, yielding a molecular formula of C23H23F6N4O6P (MW 596.42 g/mol) versus Fosaprepitant's C23H22F7N4O6P (MW 614.42 g/mol as dimeglumine salt) [1]. Its primary utility lies in analytical quality control—serving as a qualified reference standard for HPLC method development, method validation (AMV), and batch release testing during Fosaprepitant API and finished dosage form manufacturing .

Product class HPLC impurity reference standard for Fosaprepitant Dimeglumine
Selection Process-related desfluoro impurity marker from catalytic hydrogenation
Method Compendial USP monograph support with explicit NMT 0.15% limit

Why Desfluoro Fosaprepitant Cannot Be Substituted by Other Fosaprepitant Impurities or Bulk Reference Materials in Regulated Analytical Workflows


Desfluoro Fosaprepitant is not merely one among many Fosaprepitant impurities; it originates from a specific, hard-to-control catalytic hydrogenation side reaction during the 4-fluorophenyl morpholine intermediate synthesis, making it both a process-signature impurity and a marker of manufacturing consistency [1]. Unlike simple hydrolytic degradants or stereoisomers, the desfluoro impurity carries a distinct structural alteration (phenyl replacing 4-fluorophenyl) that yields fundamentally different NK1 receptor binding kinetics compared to the active moiety Aprepitant—with a Kinetic Rate Index (KRI) of 1.0 ± 0.13 for desfluoro aprepitant versus 1.8 ± 0.10 for aprepitant, signifying much faster receptor dissociation [2]. Consequently, generic substitution with an unrelated impurity standard or a non-characterized batch would fail to provide the required retention time / resolution specificity, risking both false-negative and false-positive results in compendial HPLC impurity profiling .

Process-signature origin
Originates from a specific catalytic hydrogenation side reaction; generic impurity batches may not reflect this process marker or manufacturing consistency.
Structural retention-time specificity
Phenyl-for-4-fluorophenyl substitution yields distinct chromatographic behavior; other Fosaprepitant impurities may co-elute or shift retention times in compendial methods.
Compendial method requirement
USP monograph explicitly names desfluoro aprepitant; uncharacterized impurity standards may fail system suitability and risk OOS investigations.

Desfluoro Fosaprepitant (CAS 2578084-26-9): Quantitative Differentiation Evidence vs. Fosaprepitant, Aprepitant, and In-Class NK1 Antagonist Impurities


Structural Differentiation: 4-Fluorophenyl → Phenyl Substitution Defines This Compound as a Unique Process Impurity

Desfluoro Fosaprepitant differs from Fosaprepitant by a single-atom substitution: the 4-fluorophenyl moiety (C6H4F) in Fosaprepitant is replaced by an unsubstituted phenyl group (C6H5), reducing the molecular formula from C23H22F7N4O6P to C23H23F6N4O6P . This corresponds to a molecular weight decrease from 614.42 g/mol (Fosaprepitant free acid) to 596.42 g/mol, and critically alters the UV chromophore and mass spectrometric fragmentation pattern, enabling unambiguous chromatographic separation from Fosaprepitant and all other fluorinated impurities [1]. The transformation occurs during the palladium-catalyzed hydrogenation step of the 4-fluorophenyl morpholine intermediate, where hydrodefluorination competes with the desired imine reduction [2].

Structural Differentiation
Head-to-head
ΔF = -1 atom; ΔMW = -18.00 g/mol
Supports chromatographic peak identification
Phenyl replaces 4-fluorophenyl; confirmed by HRMS/NMR
Pharmaceutical impurity profiling NK1 receptor antagonist Process-related substance Structural characterization

NK1 Receptor Binding Kinetics: Desfluoro Aprepitant (Active Moiety) Dissociates ~1.8× Faster Than Aprepitant

Since Desfluoro Fosaprepitant is the phosphorylated prodrug that would be converted in vivo to desfluoro aprepitant (DFA), the NK1 receptor binding kinetics of DFA are directly relevant to the impurity's potential pharmacological impact. In a dual-point competition association assay using CHOhNK1 membranes with [3H][Sar9,Met(O2)11]SP as radioligand, Aprepitant exhibited a Kinetic Rate Index (KRI) of 1.8 ± 0.10 (indicating slow dissociation relative to the radioligand), while DFA exhibited a KRI of 1.0 ± 0.13, signifying markedly faster receptor dissociation [1]. The KRI range across 87 NK1 antagonists spanned 0.7 ± 0.18 to 2.0 ± 0.18; DFA and Aprepitant were selected as the chemically most similar pair with the most divergent binding kinetics in the entire library [1]. Literature further reports that Aprepitant's slow dissociation rate is 0.0054 min⁻¹ at room temperature [2].

NK1 Binding Kinetics
Head-to-head
DFA KRI = 1.0 ± 0.13 vs Aprepitant 1.8 ± 0.10
Reported binding kinetics context
DFA dissociates ~1.8× faster; dual-point competition assay, CHOhNK1 membranes
NK1 receptor pharmacology Binding kinetics Drug-target residence time Desfluoro aprepitant

Functional Antagonism Efficacy: DFA Shows Significantly Weaker Maximal Response Suppression vs. Aprepitant in cAMP and Morphology Assays

In real-time functional assays, desfluoro aprepitant (DFA) consistently underperformed Aprepitant in suppressing maximal NK1 receptor activation. In the cAMP GloSensor assay with SP stimulation, Aprepitant abolished the Emax by over 80% relative to control, whereas DFA decreased Emax by only 39% [1]. In the morphology (xCELLigence) assay, Aprepitant reduced SP-mediated Emax to 53 ± 8.5% of control versus 82 ± 6.9% for DFA [1]. Most strikingly, under NKA-mediated receptor activation, Aprepitant decreased NKA potency by 10-fold (EC50 shift), while DFA produced no measurable effect on agonist potency [2]. The onset rate of SP-induced cAMP production was decreased up to 6-fold by Aprepitant pre-incubation but was not significantly affected by DFA [3].

Functional Antagonism
Head-to-head
DFA Emax reduction 39% vs Aprepitant >80% (cAMP); NKA shift none vs 10-fold
Reported functional assay endpoint comparison
cAMP GloSensor and xCELLigence morphology assays; SP/NKA stimulation
NK1 receptor functional assay cAMP assay xCELLigence morphology assay Substance P antagonism Neurokinin A antagonism

Regulatory Impurity Specification: USP Aprepitant Monograph Explicitly Limits Desfluoro Aprepitant to NMT 0.15%

The USP Pending Monograph for Aprepitant (Authorized Version 1) explicitly added 'desfluoro aprepitant' as a specified impurity in the Organic Impurities table with a limit of NMT 0.15% [1]. This revision was specifically made to address the known process-related defluorination side reaction, and the quantitation is performed using an external standard approach against a Standard solution at a concentration equivalent to 0.1% of the Sample solution [1]. Parallel commercial specifications for Fosaprepitant Dimeglumine API set related substance limits where Impurity A (which includes desfluoro species) is ≤0.15%, with total impurities ≤1.0% . For marketed Fosaprepitant API batches, the desfluoro impurity has been reported at levels of 0.08–0.13% in crude product, with final purified API typically showing undetectable or very low levels [2].

Regulatory Specification
Cross-study comparable
USP limit: desfluoro aprepitant NMT 0.15%
Supports compendial compliance review
Highest individual impurity tier; HPLC-UV 210 nm, external standardization
USP monograph Pharmaceutical impurity limit Regulatory specification Aprepitant quality control

Analytical Method Differentiation: Validated HPLC Methods Demonstrate Baseline Separation of Desfluoro Impurity from Fosaprepitant and Other Related Substances

A recently published stability-indicating HPLC method for Fosaprepitant Dimeglumine injection formulation achieved chromatographic separation of multiple process- and degradation-related impurities including the desfluoro species, with validation per ICH Q2(R1) guidelines demonstrating specificity, linearity (r ≥ 0.999), and quantitation limits in the range of 3.0–37.5 ng/mL . A separate validated method for the simultaneous determination of eight related substances in Fosaprepitant Dimeglumine API employed a Supersil ODS-2 column with phosphate buffer (pH 2.15)/acetonitrile gradient at 215 nm, achieving detection limits of 1.5–12.5 ng/mL [1]. Commercial reference standard suppliers provide Desfluoro Fosaprepitant with detailed characterization data compliant with regulatory guidelines, enabling its use as a system suitability marker and retention time identifier for peak tracking during method transfer and routine QC .

Analytical Method
Cross-study comparable
LOD 1.5–12.5 ng/mL; r² ≥ 0.999; eight related substances resolved
Supports validated HPLC method execution
ICH Q2(R1) validation; Supersil ODS-2 column, 215 nm detection
HPLC method validation Pharmaceutical impurity separation ICH Q2(R1) Fosaprepitant related substances

Desfluoro Fosaprepitant (CAS 2578084-26-9): Primary Research and Industrial Application Scenarios


ANDA Filing: Qualified Reference Standard for Fosaprepitant Dimeglumine Generic Drug Applications

Generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) for Fosaprepitant Dimeglumine injection must demonstrate that their product's impurity profile meets or exceeds the reference listed drug (RLD) specifications. Desfluoro Fosaprepitant, as a known process-related impurity with an explicit USP monograph limit of NMT 0.15%, must be included as a resolved peak in the HPLC impurity method submitted in Module 3.2.S.4.2 [1]. A fully characterized reference standard with traceability to USP or EP pharmacopeial standards is required for method validation and batch release testing . Using an unqualified source or a different impurity (e.g., Fosaprepitant Impurity B or a hydrolytic degradant) would fail to satisfy the specificity requirements of ICH Q3A/Q3B, potentially resulting in a Refuse-to-Receive (RTR) decision or a Complete Response Letter (CRL) [2].

GMP Quality Control: System Suitability and Retention Time Marker for Routine Batch Release

In GMP QC laboratories performing batch release testing of Fosaprepitant Dimeglumine API or finished injection product, Desfluoro Fosaprepitant serves as a critical system suitability marker. The validated HPLC methods (e.g., the eight-related-substance method on a Supersil ODS-2 column at 215 nm) depend on the desfluoro impurity's distinct retention time to confirm column performance and mobile phase integrity before sample analysis [1]. Given the LOD of 1.5–12.5 ng/mL reported for these methods, even trace-level detection is achievable [1]. The compound is also employed in forced degradation studies (acidic, basic, thermal, oxidative, and photolytic conditions) to demonstrate that the analytical method is stability-indicating and can distinguish the process impurity from degradation products .

NK1 Receptor Pharmacology: Tool Compound for Structure-Kinetics-Function Studies

Desfluoro Fosaprepitant, or its active moiety desfluoro aprepitant (DFA), is uniquely valuable as a matched-pair comparator to Aprepitant for investigating the relationship between drug-target binding kinetics and signal transduction. As demonstrated by Nederpelt et al. (2017), DFA and Aprepitant share the highest chemical similarity among 87 screened NK1 antagonists yet exhibit the most divergent binding kinetics—KRI of 1.0 vs. 1.8—making them an ideal pair for dissecting how fluorine substitution affects receptor residence time and downstream functional outcomes [1]. DFA's inability to shift NKA potency (vs. Aprepitant's 10-fold shift) and its failure to suppress the onset rate of receptor activation provide a clean pharmacological contrast for academic and industrial drug discovery groups studying the kinetic determinants of NK1 antagonist efficacy .

Process Chemistry Optimization: Marker for Catalytic Hydrogenation Efficiency and Defluorination Control

The formation of Desfluoro Fosaprepitant during the palladium-catalyzed hydrogenation of the 4-fluorophenyl morpholine intermediate is a well-characterized process challenge. Patent CN104327009A reports that as the scale increases, 'the proportion of defluorinated impurities generated in intermediate (III) increases,' and 'it is difficult to remove' [1]. Process development groups use quantitative tracking of the desfluoro impurity content (reported in crude product at 0.08–0.13%) to optimize hydrogen pressure, agitation speed, catalyst loading, and reaction time—parameters that directly influence the gas-liquid mass transfer efficiency governing the defluorination side reaction . A certified Desfluoro Fosaprepitant reference standard is essential for this iterative process optimization, as the impurity level serves as a key process capability (Cpk) metric for demonstrating manufacturing consistency to regulatory agencies [2].

Application
Selection Property
Validation Focus
ANDA impurity profiling support
Compendial monograph reference standard
USP monograph specificity review
GMP batch release testing
System suitability marker
Retention time and resolution validation
NK1 receptor signaling studies
Matched-pair kinetic comparator
Binding kinetics and functional assay review
Process chemistry optimization
Defluorination process marker
Hydrogenation efficiency tracking
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